

Application Notes and Protocols for Isokaempferide as a Phytochemical Standard

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Compound of Interest

Compound Name: *Isokaempferide*

Cat. No.: *B074368*

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Introduction

Isokaempferide (CAS No: 1592-70-7), a naturally occurring flavonoid, is a valuable reference standard for phytochemical analysis.[1][2] As a flavonol, it is found in a variety of plant species and is noted for its potential health benefits, including anti-inflammatory, antioxidant, and antiproliferative properties.[1] Structurally, it is a 3-O-methylated flavonoid, also known as Kaempferol 3-methyl ether.[3] Its well-defined chemical properties and availability as a primary reference substance make it an ideal standard for the identification and quantification of related compounds in complex plant extracts, dietary supplements, and pharmaceutical formulations. [4][5]

These application notes provide essential data and protocols for researchers, scientists, and drug development professionals utilizing **Isokaempferide** as a standard in their analytical workflows.

Data Presentation

Table 1: Chemical and Physical Properties of **Isokaempferide**

Property	Value	Reference(s)
CAS Number	1592-70-7	[1][2]
Molecular Formula	C ₁₆ H ₁₂ O ₆	[1][2]
Molecular Weight	300.26 g/mol	[2]
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one	[2]
Synonyms	3-Methylkaempferol, Kaempferol 3-methyl ether, Kaempferol 3-O-methyl ether	[1][3]
Appearance	Light yellow to yellow solid powder	[3][6][7]
Melting Point	>300 °C	[7]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water.	[8][9]
Storage (Powder)	-20°C for up to 3 years.	[6][7]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.	[6][10]
Purity (as reference)	≥90.0% to >98% (HPLC)	[8]

Table 2: Analytical Characteristics of **Isokaempferide**

Parameter	Value	Reference(s)
UV Absorption (λ_{max})	Band I: ~350-385 nm; Band II: ~250-280 nm (Typical for flavonols). For the related Kaempferol, λ_{max} is observed at ~265-267 nm and ~365-368 nm in methanol.	[11][12][13]
LC-MS $[M+H]^+$	Precursor m/z: 301.0707	[2]
LC-MS/MS Fragments	Key fragments at m/z: 286.0472, 285.0392, 258.0519, 229.0492, 121.0285	[2]
HPLC Column	C18 (Octadecyl-silica) columns are commonly used for flavonoid analysis.	[5][14]
HPLC Mobile Phase	Typically a gradient of acetonitrile and water (with acidifiers like formic or acetic acid).	[5][14]

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol describes the preparation of **Isokaempferide** stock and working solutions for calibration curves and quality control.

Materials:

- **Isokaempferide** reference standard (phyproof® or equivalent)
- Dimethyl sulfoxide (DMSO), HPLC grade[6]
- Methanol, HPLC grade

- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Procedure:

- Stock Solution Preparation (e.g., 1 mg/mL):
 - Accurately weigh 10 mg of **Isokaempferide** powder into a 10 mL volumetric flask.
 - Add approximately 7 mL of DMSO. Use an ultrasonic bath to ensure complete dissolution.
[\[6\]](#)
 - Once dissolved, bring the volume to 10 mL with DMSO. Mix thoroughly.
 - This stock solution should be stored at -20°C or -80°C for optimal stability.[\[6\]](#)[\[10\]](#)
- Working Solution Preparation:
 - Prepare an intermediate stock solution by diluting the primary stock solution with a suitable solvent, typically the mobile phase starting condition (e.g., methanol/water mixture).
 - Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the intermediate stock solution with the mobile phase.
 - Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Note: The stability of stock solutions should be verified under the intended storage conditions.
[\[15\]](#) For assays, use a single, verified reference standard stock solution to prepare both calibrators and QCs.[\[15\]](#)

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a general method for the quantification of **Isokaempferide** in a plant extract sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.^{[5][14]}

1. Sample Preparation (General Method for Plant Material):

- Accurately weigh 1 g of dried, powdered plant material.
- Add 10 mL of an extraction solvent (e.g., 80% methanol in water).
- Vortex and sonicate the mixture for 30 minutes.
- Centrifuge the mixture at 3000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[14]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the λ_{max} of **Isokaempferide** (e.g., ~365 nm).^{[12][13]}
- Gradient Elution:
 - 0-5 min: 10-30% B
 - 5-25 min: 30-60% B

- 25-30 min: 60-10% B
- 30-35 min: 10% B (re-equilibration)

3. Data Analysis:

- Generate a calibration curve by plotting the peak area of the **Isokaempferide** standards against their known concentrations.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value >0.999 is desirable.
- Quantify the amount of **Isokaempferide** in the plant extract sample by interpolating its peak area into the calibration curve.

Protocol 3: Identity Confirmation by LC-MS/MS

This protocol is for the qualitative confirmation of **Isokaempferide** in a sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. LC Conditions:

- Use the same LC conditions as described in Protocol 2 to ensure chromatographic separation.

2. MS Conditions:

- Instrument: A mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Scan Mode:
 - Full Scan: Scan a mass range of m/z 100-500 to detect the precursor ion $[M+H]^+$ at m/z 301.0707.^[2]

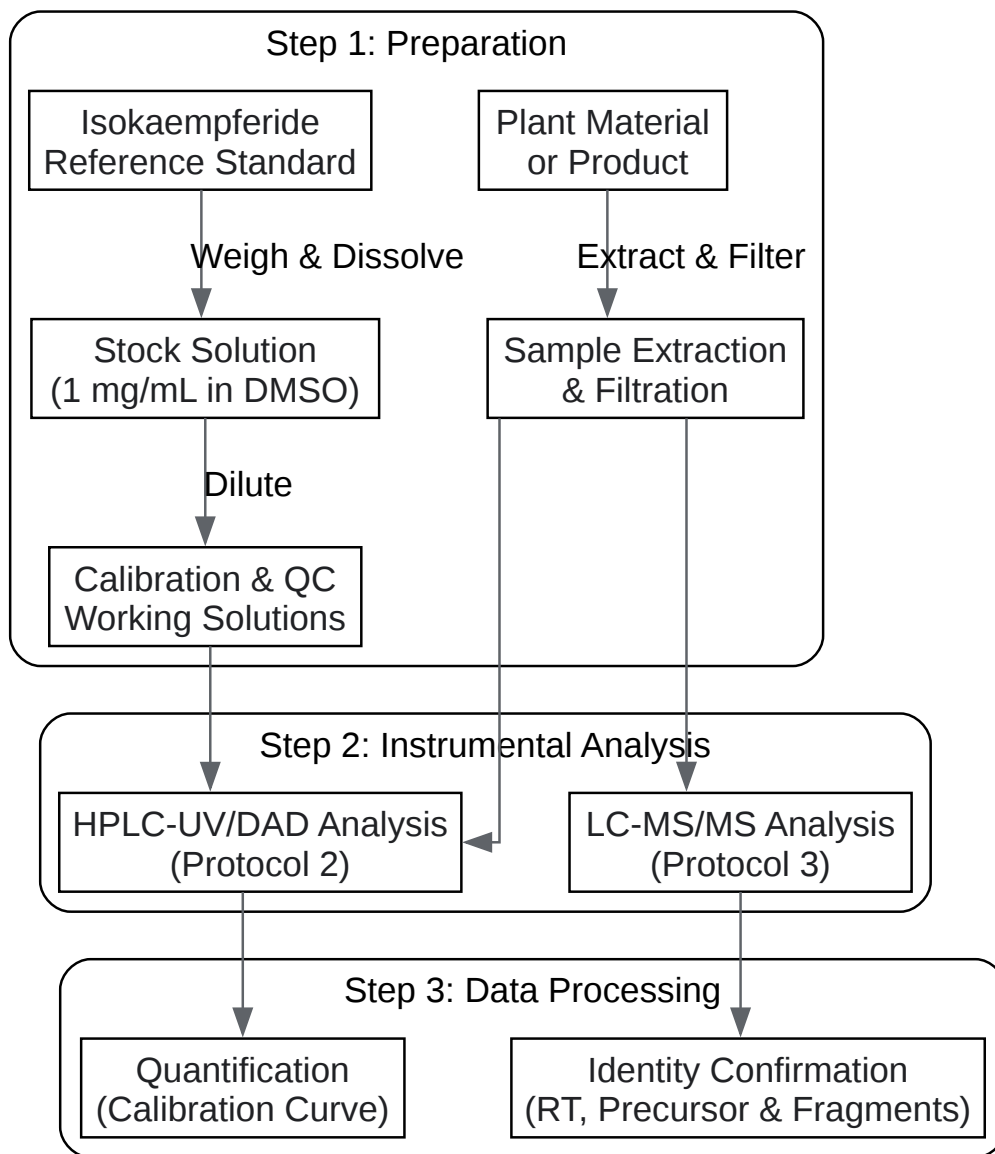
- Product Ion Scan (MS/MS): Select the precursor ion (m/z 301.07) and fragment it using collision-induced dissociation (CID).
- Collision Energy: Optimize between 20-40 V to obtain a characteristic fragmentation pattern. [\[2\]](#)

3. Identity Confirmation:

- The identity of **Isokaempferide** is confirmed if:
 - A peak in the sample chromatogram has the same retention time as the **Isokaempferide** reference standard.
 - The full scan MS shows a precursor ion with an m/z value matching that of the standard ($[M+H]^+ \approx 301.07$). [\[2\]](#)
 - The MS/MS spectrum of the sample peak matches the fragmentation pattern of the **Isokaempferide** standard (e.g., fragments at m/z 285, 258, etc.). [\[2\]](#)

Visualizations

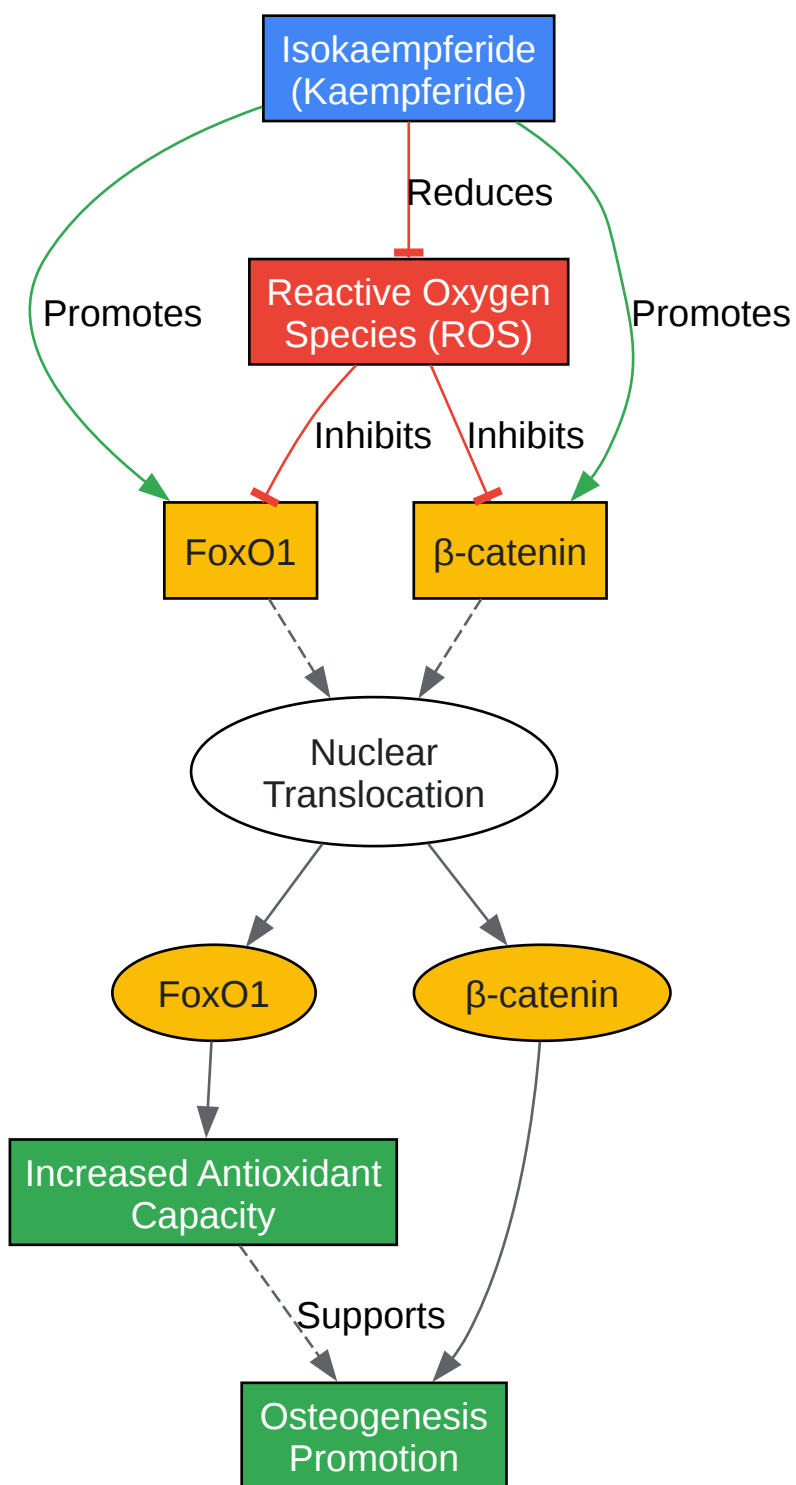
Workflow and Signaling Pathways



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Caption: Workflow for phytochemical analysis using **Isokaempferide** as a standard.

A related compound, Kaempferide, has been shown to promote osteogenesis by enhancing antioxidant capacity through the FoxO1/ β -catenin signaling pathway.[16]



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Caption: **Isokaempferide's** role in the FoxO1/β-catenin signaling pathway.[16]

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